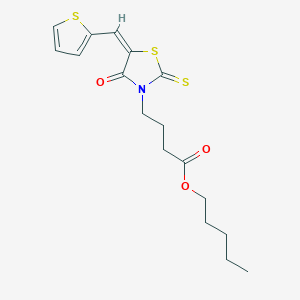

(E)-pentyl 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate

Description

The compound (E)-pentyl 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate is a synthetic thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidin core. Key structural features include:

- A thiophen-2-ylmethylene substituent at position 5 of the thiazolidinone ring, introducing aromatic and electronic heterogeneity via the sulfur-containing thiophene moiety.

- A pentyl ester group at the butanoate side chain, influencing lipophilicity and pharmacokinetic properties.

- The (E)-configuration of the exocyclic double bond, which may affect molecular geometry and biological interactions.

Properties

IUPAC Name |

pentyl 4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S3/c1-2-3-4-10-21-15(19)8-5-9-18-16(20)14(24-17(18)22)12-13-7-6-11-23-13/h6-7,11-12H,2-5,8-10H2,1H3/b14-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOADGRKZUWKFL-WYMLVPIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-pentyl 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate is a thiazolidinone derivative that exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pentyl ester group linked to a thiazolidine ring and a thiophenyl moiety. The synthesis typically involves multiple steps, including the formation of thiazolidinone derivatives through nucleophilic addition reactions and cyclization processes.

Biological Activities

Research indicates that thiazolidinone derivatives, including (E)-pentyl 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate, display diverse biological activities:

- Antimicrobial Activity : Thiazolidinones have been shown to possess significant antimicrobial properties against various bacterial strains. For instance, studies demonstrate that related compounds exhibit inhibition against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis.

- Anticancer Properties : The compound's structure suggests potential anticancer activity. Thiazolidinones are known to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . In vitro studies have reported that derivatives similar to (E)-pentyl 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate can significantly reduce tumor cell viability.

- Antiviral Activity : Some thiazolidinones demonstrate antiviral effects by inhibiting viral replication. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies are ineffective .

The biological activity of (E)-pentyl 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that thiazolidinones can influence ROS levels within cells, contributing to their cytotoxic effects on cancer cells .

Case Studies and Research Findings

A study conducted on related thiazolidinone compounds highlighted their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating strong anticancer potential .

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Thiazolidinone A | Anticancer | 5.0 |

| Thiazolidinone B | Antimicrobial | 10.0 |

| (E)-Pentyl Derivative | Antiviral | 8.0 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The thiazolidinone core distinguishes this compound from benzoate esters (e.g., ’s I-6230 series) and flavanol derivatives (e.g., ’s catechins). Below is a comparative analysis:

Table 1: Structural Comparison with Ethyl Benzoate Analogs ()

| Compound | Core Structure | Ester Group | Heterocyclic Substituent | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | Thioxothiazolidinone | Pentyl | Thiophen-2-ylmethylene | 4-oxo, 2-thioxo, (E)-double bond |

| I-6230 | Benzoate | Ethyl | Pyridazin-3-yl | Phenethylamino, ester |

| I-6232 | Benzoate | Ethyl | 6-Methylpyridazin-3-yl | Phenethylamino, ester |

| I-6273 | Benzoate | Ethyl | Methylisoxazol-5-yl | Phenethylamino, ester |

Key Observations:

Comparison with Catechins ()

While structurally distinct from flavanol monomers like (-)-epigallocatechin gallate (EGCG), the target compound shares a focus on heterocyclic moieties. However, catechins rely on hydroxyl-rich aromatic systems for antioxidant activity, whereas the thiazolidinone core may target enzymatic pathways (e.g., kinase or protease inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.